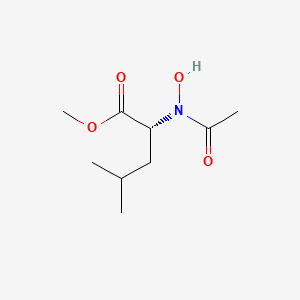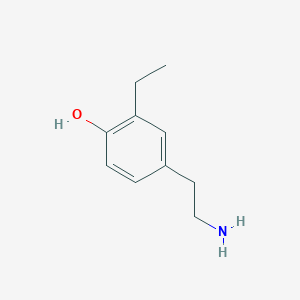![molecular formula C21H16N4O2 B10757854 4-[3-(1H-Benzimidazol-2-YL)-1H-indazol-6-YL]-2-methoxyphenol](/img/structure/B10757854.png)
4-[3-(1H-Benzimidazol-2-YL)-1H-indazol-6-YL]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(1H-BENZIMIDAZOL-2-YL)-1H-INDAZOL-6-YL]-2-METHOXYPHENOL is a complex organic compound belonging to the class of methoxyphenols. These compounds contain a methoxy group attached to the benzene ring of a phenol moiety . The compound is characterized by its unique structure, which includes benzimidazole and indazole rings, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-[3-(1H-BENZIMIDAZOL-2-YL)-1H-INDAZOL-6-YL]-2-METHOXYPHENOL involves multiple steps. One common method includes the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring . The indazole ring can be synthesized through the reaction of hydrazine with ortho-substituted nitrobenzenes . The final step involves the coupling of the benzimidazole and indazole rings with a methoxyphenol moiety under specific reaction conditions, such as refluxing in ethanol .
Chemical Reactions Analysis
4-[3-(1H-BENZIMIDAZOL-2-YL)-1H-INDAZOL-6-YL]-2-METHOXYPHENOL undergoes various chemical reactions, including:
Scientific Research Applications
4-[3-(1H-BENZIMIDAZOL-2-YL)-1H-INDAZOL-6-YL]-2-METHOXYPHENOL has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(1H-BENZIMIDAZOL-2-YL)-1H-INDAZOL-6-YL]-2-METHOXYPHENOL involves its interaction with specific molecular targets, such as serine/threonine-protein kinase Chk1 . The compound binds to the active site of the enzyme, inhibiting its activity and leading to downstream effects on cellular processes . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-[3-(1H-BENZIMIDAZOL-2-YL)-1H-INDAZOL-6-YL]-2-METHOXYPHENOL is unique due to its combined benzimidazole and indazole rings. Similar compounds include:
Benzimidazole derivatives: These compounds, such as thiabendazole, exhibit a wide range of biological activities, including antiparasitic and antifungal properties.
Indazole derivatives: Compounds like indazole-3-carboxylic acid are known for their anti-inflammatory and anticancer activities.
The uniqueness of this compound lies in its dual-ring structure, which imparts a combination of properties from both benzimidazole and indazole, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H16N4O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[3-(1H-benzimidazol-2-yl)-1H-indazol-6-yl]-2-methoxyphenol |
InChI |
InChI=1S/C21H16N4O2/c1-27-19-11-13(7-9-18(19)26)12-6-8-14-17(10-12)24-25-20(14)21-22-15-4-2-3-5-16(15)23-21/h2-11,26H,1H3,(H,22,23)(H,24,25) |
InChI Key |
GYPHGCGOSZJXOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC3=C(C=C2)C(=NN3)C4=NC5=CC=CC=C5N4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2r)-3-{[(Benzylamino)carbonyl]amino}-2-Hydroxypropanoic Acid](/img/structure/B10757771.png)
![(5s)-5-(2-Amino-2-Oxoethyl)-4-Oxo-N-[(3-Oxo-3,4-Dihydro-2h-1,4-Benzoxazin-6-Yl)methyl]-3,4,5,6,7,8-Hexahydro[1]benzothieno[2,3-D]pyrimidine-2-Carboxamide](/img/structure/B10757775.png)
![N-[(1r)-3-(4-Hydroxyphenyl)-1-Methylpropyl]-2-(2-Phenyl-1h-Indol-3-Yl)acetamide](/img/structure/B10757777.png)
![But-3-enyl-[5-(4-chloro-phenyl)-3,6-dihydro-[1,3,4]thiadiazin-2-ylidene]-amine](/img/structure/B10757779.png)
![(2s)-2-{[3-(3-Aminophenyl)imidazo[1,2-B]pyridazin-6-Yl]amino}-3-Methylbutan-1-Ol](/img/structure/B10757792.png)
![4-{[5-Chloro-4-(1h-Indol-3-Yl)pyrimidin-2-Yl]amino}-N-Ethylpiperidine-1-Carboxamide](/img/structure/B10757796.png)
![2-[(2-Methoxy-5-methylphenoxy)methyl]pyridine](/img/structure/B10757799.png)
![(4r)-N-[4-({[2-(Dimethylamino)ethyl]amino}carbonyl)-1,3-Thiazol-2-Yl]-4-Methyl-1-Oxo-2,3,4,9-Tetrahydro-1h-Beta-Carboline-6-Carboxamide](/img/structure/B10757803.png)
![(2s)-1,3-Benzothiazol-2-Yl{2-[(2-Pyridin-3-Ylethyl)amino]pyrimidin-4-Yl}ethanenitrile](/img/structure/B10757805.png)

![1-(5-{2-[(1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]ethyl}-1,3-thiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10757815.png)
![(1S)-2-{[{[(2S)-2,3-Dihydroxypropyl]oxy}(hydroxy)phosphoryl]oxy}-1-[(pentanoyloxy)methyl]ethyl octanoate](/img/structure/B10757842.png)


